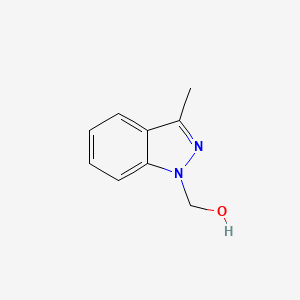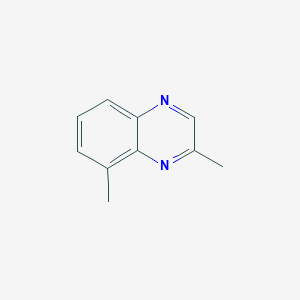![molecular formula C8H8N4 B11919559 7-Methylpyrido[2,3-D]pyrimidin-4-amine CAS No. 120266-91-3](/img/structure/B11919559.png)
7-Methylpyrido[2,3-D]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylpyrido[2,3-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a methyl group at the 7th position and an amino group at the 4th position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylpyrido[2,3-D]pyrimidin-4-amine typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the Knoevenagel condensation, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride gives (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further used to prepare 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives capable of intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to increase yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
化学反応の分析
Types of Reactions: 7-Methylpyrido[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and alkylation reactions can introduce different substituents onto the pyridopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation often involves alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated or alkylated derivatives .
科学的研究の応用
7-Methylpyrido[2,3-D]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting tyrosine kinases.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-Methylpyrido[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the ATP-binding site of these enzymes, the compound inhibits their activity, preventing the transfer of phosphate groups to target proteins. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapies .
類似化合物との比較
Pyrido[2,3-D]pyrimidin-7-ones: These compounds also inhibit tyrosine kinases but may have different substitution patterns.
4,7-Diamino-substituted Pyrido[2,3-D]pyrimidines: These compounds act as inhibitors of cyclin-dependent kinases and adenosine receptors.
Uniqueness: 7-Methylpyrido[2,3-D]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 7th position and amino group at the 4th position contribute to its selective inhibition of certain enzymes, making it a valuable compound for targeted therapeutic applications .
特性
CAS番号 |
120266-91-3 |
|---|---|
分子式 |
C8H8N4 |
分子量 |
160.18 g/mol |
IUPAC名 |
7-methylpyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H8N4/c1-5-2-3-6-7(9)10-4-11-8(6)12-5/h2-4H,1H3,(H2,9,10,11,12) |
InChIキー |
PHVSCPZRNLMDJD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=NC=NC(=C2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)


![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11919534.png)

![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)


![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11919561.png)
